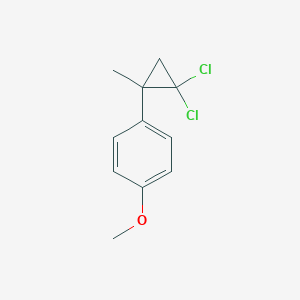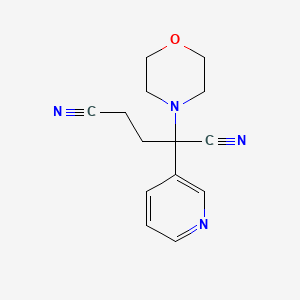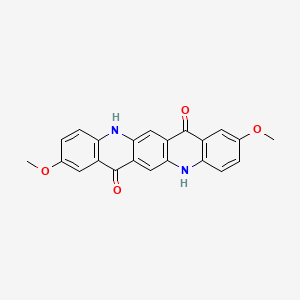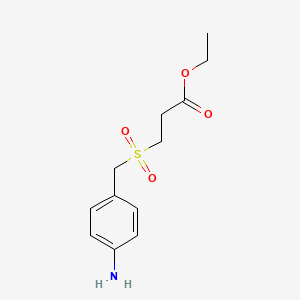![molecular formula C12H9BrN4O B8431231 3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one](/img/structure/B8431231.png)
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The compound’s unique structure, which includes a bromine atom and two amino groups, contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and brominated aromatic compounds.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazoline ring.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups and achieve specific chemical transformations.
Substitution: The bromine atom at position 9 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
科学的研究の応用
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other quinazoline derivatives with diverse chemical properties.
Industry: It is used in the development of new materials and chemical processes with specific functional properties.
作用機序
The mechanism of action of 3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to anticancer effects .
類似化合物との比較
Similar Compounds
Quinazoline: A well-known heterocyclic compound with a broad spectrum of pharmacological activities.
Quinazolinone: A derivative of quinazoline with additional oxygen-containing functional groups.
6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: A quinazoline derivative with potent anticancer activity.
Uniqueness
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one is unique due to its specific substitution pattern, which includes two amino groups and a bromine atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C12H9BrN4O |
|---|---|
分子量 |
305.13 g/mol |
IUPAC名 |
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one |
InChI |
InChI=1S/C12H9BrN4O/c13-7-4-6-5(3-8(7)14)1-2-9-10(6)11(18)17-12(15)16-9/h1-4H,14H2,(H3,15,16,17,18) |
InChIキー |
GTZWEQSBSGTYQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=CC(=C(C=C31)N)Br)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-cyclohexyl-N'-[quinolin-6-yl]urea](/img/structure/B8431212.png)







